![molecular formula C15H10ClNOS B13814583 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one CAS No. 5858-08-2](/img/structure/B13814583.png)
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by its unique structure, which includes a chloro, methyl, and phenylimino group attached to a benzo[b]thiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of (m-chlorophenylthio)acetone in hot polyphosphoric acid, which yields a mixture of 4-chloro- and 6-chloro-3-methylbenzo[b]thiophen . The reaction conditions often require precise temperature control and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenylimino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-methylbenzo[b]thiophen
- 6-Chloro-3-methylbenzo[b]thiophen
- 4-Bromo-3-methylbenzo[b]thiophen
Uniqueness
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylimino group differentiates it from other benzo[b]thiophene derivatives, potentially enhancing its biological activity and making it a valuable compound for research and development .
Propriétés
Numéro CAS |
5858-08-2 |
|---|---|
Formule moléculaire |
C15H10ClNOS |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
6-chloro-4-methyl-2-phenylimino-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H10ClNOS/c1-9-7-10(16)8-12-13(9)14(18)15(19-12)17-11-5-3-2-4-6-11/h2-8H,1H3 |
Clé InChI |
VQXISXFSVZOTDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C(=NC3=CC=CC=C3)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


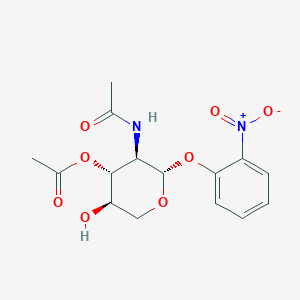
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
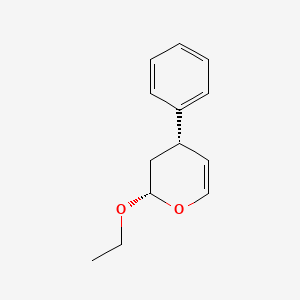
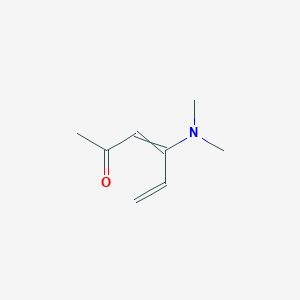
![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

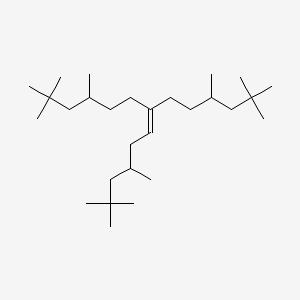
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
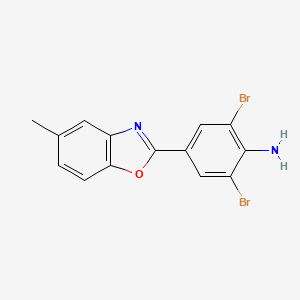
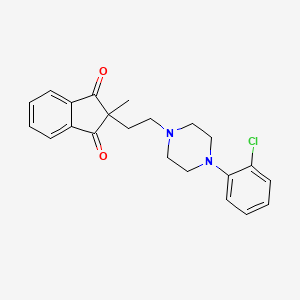
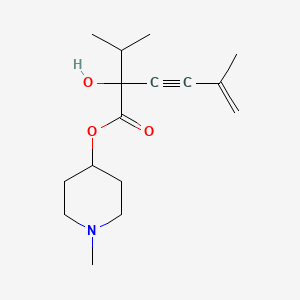
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

